Bcr-abl-IN-5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

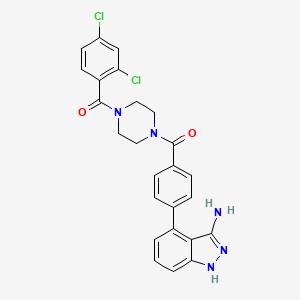

C25H21Cl2N5O2 |

|---|---|

Molecular Weight |

494.4 g/mol |

IUPAC Name |

[4-(3-amino-1H-indazol-4-yl)phenyl]-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]methanone |

InChI |

InChI=1S/C25H21Cl2N5O2/c26-17-8-9-19(20(27)14-17)25(34)32-12-10-31(11-13-32)24(33)16-6-4-15(5-7-16)18-2-1-3-21-22(18)23(28)30-29-21/h1-9,14H,10-13H2,(H3,28,29,30) |

InChI Key |

KFUPFXKVTHKTDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=C4C(=CC=C3)NN=C4N)C(=O)C5=C(C=C(C=C5)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Bcr-Abl-IN-5: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of Bcr-Abl-IN-5, a potent inhibitor of the Bcr-Abl kinase. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the technical details of this compound.

Introduction

The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver of chronic myeloid leukemia (CML).[1] While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly due to the T315I "gatekeeper" mutation, remains a significant clinical challenge. This compound was developed as a novel inhibitor designed to overcome this resistance.

Discovery and Design

This compound, also referred to as compound II in some literature, is a 3-amino-4-ethynyl indazole derivative.[2] The design strategy was based on incorporating key structural features from the potent pan-Bcr-Abl inhibitor ponatinib into a novel indazole scaffold.[3] The core idea was to create a molecule that could effectively bind to both wild-type Bcr-Abl and the T315I mutant by establishing crucial interactions within the ATP-binding site.

Synthesis

The detailed synthesis of this compound is described in the work by El-Damasy et al. in the European Journal of Medicinal Chemistry. While the full text of this specific publication could not be accessed for this guide, the general synthetic approach for this class of compounds involves a multi-step process. A closely related analog's synthesis suggests a convergent strategy, likely involving the Sonogashira coupling of a protected 4-iodo-3-aminoindazole with a suitable terminal alkyne-containing side chain, followed by deprotection and final amide coupling steps.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

In Vitro Biological Activity

This compound has demonstrated potent inhibitory activity against both wild-type Bcr-Abl and the clinically significant T315I mutant. Furthermore, it exhibits anti-proliferative effects against human CML cell lines.

Quantitative Data

| Target/Cell Line | Assay Type | IC50 (µM) | Reference |

| Bcr-Abl (Wild-Type) | Kinase Inhibition | 0.014 | [2] |

| Bcr-Abl (T315I Mutant) | Kinase Inhibition | 0.45 | [2] |

| K562 Cells | Anti-proliferative | 6.5 | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These are based on standard, widely accepted protocols in the field.

Bcr-Abl Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.

Materials:

-

Recombinant human Bcr-Abl (wild-type and T315I mutant)

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Peptide substrate (e.g., Abltide)

-

This compound (or other test compounds)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add the test compound dilutions, the Bcr-Abl enzyme, and the peptide substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay:

Caption: Workflow for the in vitro Bcr-Abl kinase inhibition assay.

Anti-proliferative Assay (K562 Cells)

This assay measures the effect of a compound on the proliferation of the Bcr-Abl positive K562 human CML cell line.

Materials:

-

K562 cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

This compound (or other test compounds)

-

Cell proliferation reagent (e.g., MTT or CellTiter-Glo®)

-

96-well plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed K562 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

-

Allow cells to attach and resume growth for 24 hours.

-

Add serial dilutions of this compound to the wells.

-

Incubate the plates for 72 hours at 37°C with 5% CO₂.

-

Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence, which is proportional to the number of viable cells.

-

Calculate the percent inhibition of cell proliferation for each concentration relative to a vehicle-treated control.

-

Determine the IC50 value from the dose-response curve.

Experimental Workflow for Anti-proliferative Assay:

Caption: Workflow for the K562 cell anti-proliferative assay.

Mechanism of Action and Signaling Pathway

This compound acts as an ATP-competitive inhibitor of the Bcr-Abl kinase. By binding to the ATP-binding site, it prevents the phosphorylation of downstream substrates, thereby inhibiting the signaling pathways that lead to uncontrolled cell proliferation and survival in CML cells.

Bcr-Abl Signaling Pathway and Inhibition by this compound:

Caption: Simplified Bcr-Abl signaling and the inhibitory action of this compound.

In Vivo Studies

To date, no specific in vivo efficacy or pharmacokinetic data for this compound has been identified in the public domain. Further studies would be required to evaluate its in vivo properties, such as oral bioavailability, plasma half-life, and anti-tumor activity in animal models of CML.

Conclusion

This compound is a potent, dual inhibitor of wild-type and T315I mutant Bcr-Abl kinase. Its discovery represents a promising step in the development of new therapeutic options for CML patients who have developed resistance to existing TKIs. The in vitro data demonstrates its potential, and further preclinical and clinical development will be necessary to fully elucidate its therapeutic value.

References

Bcr-abl-IN-5: A Technical Guide to Target Specificity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target specificity and selectivity of Bcr-abl-IN-5, a novel inhibitor of the Bcr-Abl kinase. The information presented herein is compiled from publicly available research to guide further investigation and development of this compound.

Core Summary

This compound is a potent inhibitor of both wild-type Bcr-Abl and its clinically significant T315I mutant, a common source of resistance to first- and second-generation tyrosine kinase inhibitors in the treatment of Chronic Myeloid Leukemia (CML). This guide summarizes the available quantitative data on its inhibitory activity, outlines the experimental protocols used for its characterization, and provides visual representations of key biological pathways and experimental workflows.

Data Presentation: Inhibitory Profile of this compound and Analogs

The following table summarizes the reported inhibitory concentrations (IC50) of this compound (referred to as compound 9h in the primary literature) and its related analogs against Bcr-Abl kinase and the K562 leukemia cell line.[1]

| Compound | Bcr-Abl WT IC50 (nM) | Bcr-Abl T315I IC50 (nM) | K562 GI50 (nM) |

| This compound (9h) | 4.6 | 67 | < 10 |

| Compound 9c | 15.4 | Not Reported | Not Reported |

| Compound 10c | 25.8 | Not Reported | < 10 |

| Imatinib (Reference) | Not Reported | Not Reported | > 10 |

Target Specificity and Selectivity

This compound demonstrates high potency against the wild-type Bcr-Abl kinase with a reported IC50 value of 4.6 nM.[1] Crucially, it also maintains significant activity against the T315I "gatekeeper" mutation, with an IC50 of 67 nM.[1] This mutation confers resistance to many established Bcr-Abl inhibitors. The potent anti-proliferative effect on the Bcr-Abl positive K562 cell line (GI50 < 10 nM) further underscores its cellular efficacy.[1]

For the most potent compounds in the series, including this compound, further studies were conducted to assess off-target effects, including biochemical hERG and cellular toxicity assays, phosphorylation assays, and NanoBRET target engagement studies.[1] However, specific quantitative data from a broad kinase selectivity panel (kinome scan) for this compound is not yet publicly available in the searched literature.

Signaling Pathways and Mechanism of Action

The primary target of this compound is the Bcr-Abl fusion protein, a constitutively active tyrosine kinase that drives the pathogenesis of CML.[2][3] Inhibition of Bcr-Abl kinase activity blocks downstream signaling pathways responsible for cell proliferation and survival. A molecular docking study of a potent analog (9h) suggests it likely acts as a type II kinase inhibitor.[1]

Experimental Protocols

The following are generalized protocols based on standard methodologies for evaluating Bcr-Abl inhibitors. The specific details for the characterization of this compound can be found in the primary publication: El-Damasy et al., Eur J Med Chem. 2020, 207, 112710.[1]

Bcr-Abl Kinase Assay (In Vitro)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate by the Bcr-Abl kinase.

Methodology:

-

Reagents: Recombinant Bcr-Abl (wild-type or mutant), kinase buffer, ATP, a suitable substrate (e.g., a synthetic peptide), and the test inhibitor (this compound) at various concentrations.

-

Procedure: The Bcr-Abl enzyme is incubated with the substrate and the test inhibitor in the kinase buffer. The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the level of substrate phosphorylation is measured. This can be done using various methods, such as radioactivity-based assays (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT or SRB Assay)

This assay measures the effect of the inhibitor on the proliferation of cancer cells that are dependent on Bcr-Abl activity.

Methodology:

-

Cell Culture: K562 cells, a human CML cell line expressing Bcr-Abl, are cultured in appropriate media.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of this compound for a specified period (e.g., 72 hours).

-

Staining: A viability dye, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B), is added to the wells. Viable cells metabolize MTT to a colored formazan product or are stained by SRB.

-

Measurement: The absorbance of the colored product or the stained cells is measured using a plate reader.

-

Data Analysis: The percentage of growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% growth inhibition) is determined.

Western Blotting for Phosphorylation Analysis

This technique is used to assess the inhibition of Bcr-Abl autophosphorylation and the phosphorylation of its downstream substrates within the cell.

Methodology:

-

Cell Lysis: K562 cells are treated with this compound at various concentrations. After treatment, the cells are lysed to release cellular proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated Bcr-Abl (p-Bcr-Abl) and total Bcr-Abl, as well as antibodies for phosphorylated and total downstream signaling proteins.

-

Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for chemiluminescent or colorimetric detection. The intensity of the bands is quantified to determine the level of protein phosphorylation.

Conclusion

This compound is a highly potent inhibitor of wild-type and T315I mutant Bcr-Abl with significant anti-proliferative activity in a relevant leukemia cell line. The available data suggests it is a promising candidate for further development as a therapeutic agent for CML, particularly in cases of acquired resistance to existing therapies. A comprehensive kinome-wide selectivity profile would be beneficial to fully elucidate its off-target effects and therapeutic window. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this and similar compounds.

References

An In-Depth Technical Guide on the Evaluation of Bcr-Abl Kinase Inhibitors and Their Effect on Downstream Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Bcr-abl-IN-5" is not available in the public domain. This guide provides a comprehensive overview of the Bcr-Abl signaling pathways and established methodologies for the evaluation of Bcr-Abl tyrosine kinase inhibitors (TKIs). This document is intended to serve as a foundational resource and template for the investigation of novel inhibitors targeting the Bcr-Abl oncoprotein.

Introduction to Bcr-Abl and Its Role in Chronic Myeloid Leukemia (CML)

The Philadelphia chromosome, resulting from a reciprocal translocation between chromosomes 9 and 22, leads to the formation of the BCR-ABL1 fusion gene. The protein product of this gene, Bcr-Abl, is a constitutively active tyrosine kinase that is the primary pathogenic driver of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL). The deregulated kinase activity of Bcr-Abl leads to the activation of a complex network of downstream signaling pathways, promoting uncontrolled cell proliferation, inhibiting apoptosis, and altering cell adhesion.[1][2][3] The development of TKIs that target the ATP-binding site of the Bcr-Abl kinase has revolutionized the treatment of CML.[4] This guide outlines the key signaling pathways affected by Bcr-Abl and the experimental protocols used to characterize the efficacy and mechanism of action of inhibitors targeting this oncoprotein.

Core Bcr-Abl Signaling Pathways

The constitutive kinase activity of Bcr-Abl leads to the phosphorylation of numerous downstream substrates, activating several key signaling cascades that are crucial for the malignant phenotype of CML cells.

RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway is a central regulator of cell proliferation and differentiation. Bcr-Abl activates the RAS pathway through the phosphorylation of adaptor proteins like GRB2, which then recruits SOS, a guanine nucleotide exchange factor for RAS.[1][5] This leads to the activation of the RAF-MEK-ERK cascade, ultimately promoting cell cycle progression and proliferation.[1]

PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is critical for cell survival, growth, and proliferation. Bcr-Abl can activate this pathway through multiple mechanisms, including direct interaction with the p85 subunit of PI3K or indirectly through adaptor proteins like GRB2 and GAB2.[1][5] Activated AKT promotes cell survival by inhibiting pro-apoptotic proteins such as BAD and regulating the activity of transcription factors like FOXO.[5] Furthermore, mTOR, a downstream effector of AKT, is a key regulator of protein synthesis and cell growth.[5]

References

- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

Preclinical Profile of Bcr-abl-IN-5: A Novel Kinase Inhibitor Targeting Chronic Myeloid Leukemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive overview of the preclinical research findings for Bcr-abl-IN-5, a potent inhibitor of the Bcr-Abl kinase. The data presented herein summarizes its in vitro efficacy, cellular activity, and the methodologies employed in its initial characterization. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in the development of novel therapeutics for Chronic Myeloid Leukemia (CML).

Introduction

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase, a key driver of CML pathogenesis. While tyrosine kinase inhibitors (TKIs) have revolutionized CML treatment, the emergence of resistance, particularly through mutations such as the T315I "gatekeeper" mutation, necessitates the development of novel inhibitors. This compound has emerged from a discovery program focused on identifying new chemical entities with potent and broad activity against both wild-type and mutated forms of Bcr-Abl.

In Vitro Efficacy and Cellular Activity

This compound has demonstrated potent inhibitory activity against both wild-type Bcr-Abl kinase and the clinically significant T315I mutant. Furthermore, it exhibits anti-proliferative effects in Bcr-Abl positive leukemic cell lines.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | IC50 (µM) | Reference Compound(s) |

| Bcr-Abl (Wild-Type) | 0.014 | Imatinib (for comparison) |

| Bcr-Abl (T315I Mutant) | 0.45 | Ponatinib (for comparison) |

Data sourced from a study by El-Damasy et al., European Journal of Medicinal Chemistry, 2020.[1]

Table 2: Anti-proliferative Activity

| Cell Line | IC50 (µM) | Assay Type | Treatment Duration (hours) |

| K562 (Bcr-Abl positive) | 6.5 | MTT Assay | 72 |

Data indicates that this compound inhibits the proliferation of the K562 human leukemia cell line.[1]

Mechanism of Action and Signaling Pathways

This compound functions as a direct inhibitor of the Bcr-Abl tyrosine kinase. The constitutive activation of Bcr-Abl drives several downstream signaling pathways crucial for the proliferation, survival, and altered adhesion of CML cells. By inhibiting the kinase activity of Bcr-Abl, this compound is expected to modulate these aberrant signaling cascades.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize this compound. These are based on standard laboratory procedures and the information available from the initial publication.

Bcr-Abl Kinase Inhibition Assay (In Vitro)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant Bcr-Abl kinase.

Methodology:

-

Reagent Preparation: Recombinant human Bcr-Abl (wild-type or T315I mutant) is diluted in kinase assay buffer. A suitable peptide substrate (e.g., Abltide) and ATP are also prepared in the same buffer. This compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The kinase, substrate, and varying concentrations of this compound are added to the wells of a microplate.

-

Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: The amount of phosphorylated substrate is quantified using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP remaining or a fluorescence-based method that detects the phosphorylated product.

-

Data Analysis: The percentage of kinase inhibition is calculated for each concentration of this compound. The IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Methodology:

-

Cell Seeding: K562 cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for 72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.

Research and Development Logic

The preclinical evaluation of this compound follows a logical progression from initial hit identification to a potential clinical candidate.

Future Directions

The initial preclinical data for this compound are promising, demonstrating potent inhibition of wild-type and T315I mutant Bcr-Abl and cellular anti-proliferative activity. Further in-depth studies are warranted to fully elucidate its therapeutic potential. Key future directions include:

-

In Vivo Efficacy Studies: Evaluation of this compound in animal models of CML (e.g., K562 xenografts) to assess its anti-tumor activity, impact on survival, and tolerability.

-

Pharmacokinetic Profiling: Comprehensive assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like characteristics.

-

Mechanism of Action Elucidation: Detailed investigation into its effects on downstream signaling pathways through techniques such as Western blotting to confirm the on-target activity in a cellular context.

-

Selectivity Profiling: Screening against a panel of other kinases to determine its selectivity and potential for off-target effects.

-

Resistance Studies: Investigating the potential for the development of resistance to this compound and its activity against a broader panel of Bcr-Abl mutants.

Conclusion

This compound is a novel and potent inhibitor of the Bcr-Abl kinase with significant activity against the imatinib-resistant T315I mutant. The preclinical data presented in this whitepaper highlight its potential as a promising therapeutic candidate for the treatment of Chronic Myeloid Leukemia. Further preclinical development is necessary to fully characterize its efficacy, safety, and pharmacokinetic profile to support its advancement toward clinical investigation.

References

The Evolving Landscape of Bcr-Abl Tyrosine Kinase Inhibitors: A Framework for Assessing Novelty

Introduction

The discovery of the Bcr-Abl fusion protein as the driver of Chronic Myeloid Leukemia (CML) and the subsequent development of Tyrosine Kinase Inhibitors (TKIs) have revolutionized the treatment of this disease.[1][2][3][4] Imatinib, the first-in-class TKI, transformed CML from a fatal leukemia into a manageable chronic condition for many patients.[5] However, the emergence of resistance, primarily through point mutations in the Abl kinase domain, has necessitated the development of next-generation TKIs.[5][6] This guide provides a technical overview of the Bcr-Abl signaling pathway, the characteristics of established TKIs, and a framework for evaluating the novelty of new chemical entities, exemplified by a hypothetical inhibitor, "Bcr-abl-IN-5".

The Bcr-Abl Signaling Network: A Constitutively Active Oncogenic Driver

The Bcr-Abl oncoprotein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic cells.[3][4][7] Its continuous kinase activity leads to the autophosphorylation of several tyrosine residues, creating docking sites for various adaptor proteins and activating a complex network of downstream signaling pathways.[7][8][9] These pathways are crucial for the CML phenotype, promoting cell proliferation, survival, and altered adhesion.[1][10]

Key downstream signaling cascades activated by Bcr-Abl include:

-

RAS/MAPK Pathway: Activation of this pathway, mediated by the GRB2/SOS complex, leads to increased cell proliferation.[7][9][10]

-

PI3K/AKT/mTOR Pathway: This pathway is critical for cell survival and inhibition of apoptosis.[7][9][10][11]

-

JAK/STAT Pathway: Constitutive activation of STAT5, in particular, contributes to the anti-apoptotic and pro-proliferative state of CML cells.[10]

Below is a diagram illustrating the core Bcr-Abl signaling pathways.

Current Landscape of Bcr-Abl Tyrosine Kinase Inhibitors

Several generations of TKIs have been developed, each with a distinct profile of potency, specificity, and activity against Bcr-Abl mutants.

| TKI | Generation | Binding Mode | Key Features | Common Resistance Mutations |

| Imatinib | First | ATP-competitive (inactive conformation) | First-line therapy for CML.[5] | T315I, Y253H, E255K/V, F359V |

| Nilotinib | Second | ATP-competitive (inactive conformation) | Higher potency than imatinib against wild-type Bcr-Abl.[12] | T315I, Y253H, E255K/V, F359V |

| Dasatinib | Second | ATP-competitive (active and inactive conformations) | Broader kinase inhibition profile, including SRC family kinases.[13] | T315I, V299L, F317L |

| Bosutinib | Second | ATP-competitive | Dual Src/Abl inhibitor. | T315I, V299L, E255K |

| Ponatinib | Third | ATP-competitive | Pan-Bcr-Abl inhibitor, active against the T315I mutation.[10][13] | Compound mutations |

The Challenge of TKI Resistance

The primary mechanism of acquired resistance to TKIs is the development of point mutations within the Bcr-Abl kinase domain.[5][6] These mutations can interfere with TKI binding, leading to reactivation of the kinase and disease progression. The "gatekeeper" mutation, T315I, is particularly problematic as it confers resistance to all first- and second-generation TKIs.[6] Ponatinib was specifically designed to overcome this resistance.[10][13] However, even with ponatinib, resistance can emerge through the acquisition of compound mutations (multiple mutations in the same Bcr-Abl molecule).[6]

A Framework for Evaluating the Novelty of "this compound"

For a novel TKI like "this compound" to be considered a significant advancement, it would need to address the existing limitations of current therapies. Key areas of innovation would include:

-

Novel Mechanism of Action: Moving beyond ATP-competitive inhibition to allosteric inhibition could offer a way to overcome resistance mutations at the ATP-binding site. A novel inhibitor might target a different conformation of the kinase or a previously unexploited binding pocket.

-

Comprehensive Mutant Coverage: An ideal new TKI would demonstrate potent inhibition of wild-type Bcr-Abl and a broad panel of clinically relevant single and compound mutations, including those that confer resistance to current third-generation inhibitors.

-

Improved Safety Profile: Off-target effects of current TKIs can lead to significant side effects. A more selective inhibitor could offer a better safety profile, improving patient quality of life and long-term adherence.

-

Activity Against Leukemic Stem Cells (LSCs): TKIs are effective at controlling the bulk of CML cells but are less effective against the quiescent LSC population, which is thought to be a source of relapse.[2][3] A novel agent that can eradicate LSCs would represent a major breakthrough towards a curative therapy.

-

Overcoming Bcr-Abl Independent Resistance: Resistance can also arise through mechanisms that are independent of Bcr-Abl kinase domain mutations, such as the activation of alternative survival pathways.[2][3] A novel inhibitor might have a dual-targeting mechanism or be suitable for combination therapies to address these resistance pathways.

Experimental Protocols for Characterizing a Novel Bcr-Abl Inhibitor

A thorough preclinical evaluation of a novel TKI would involve a series of in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.

1. Biochemical Kinase Assays

-

Objective: To determine the direct inhibitory activity of the compound against purified Bcr-Abl kinase and a panel of other kinases to assess selectivity.

-

Methodology:

-

Purified recombinant Bcr-Abl kinase (wild-type and mutants) is incubated with a specific peptide substrate and ATP.

-

The novel inhibitor is added at varying concentrations.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay (e.g., ADP-Glo) or a fluorescence-based method.

-

IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated.

-

2. Cell-Based Proliferation and Apoptosis Assays

-

Objective: To assess the ability of the inhibitor to suppress the growth and induce apoptosis in Bcr-Abl-positive cell lines.

-

Methodology:

-

Bcr-Abl-positive cell lines (e.g., K562, Ba/F3 expressing Bcr-Abl) and Bcr-Abl-negative control cell lines are seeded in multi-well plates.

-

Cells are treated with a range of concentrations of the inhibitor for 48-72 hours.

-

Cell viability is measured using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).

-

Apoptosis can be assessed by flow cytometry using Annexin V/Propidium Iodide staining.

-

GI50 values (the concentration of inhibitor required to inhibit cell growth by 50%) are determined.

-

3. In Vivo Efficacy Studies in Murine Models of CML

-

Objective: To evaluate the anti-leukemic activity of the inhibitor in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are engrafted with human Bcr-Abl-positive leukemia cells, either subcutaneously to form solid tumors or intravenously to establish a disseminated leukemia.

-

Once the leukemia is established, mice are treated with the inhibitor or a vehicle control via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

-

Tumor growth is monitored over time by caliper measurements (for subcutaneous models) or by bioluminescence imaging (for disseminated models).

-

Survival of the treated mice is compared to the control group.

-

Pharmacokinetic and pharmacodynamic studies are also conducted to assess drug exposure and target inhibition in vivo.

-

Below is a diagram of a typical experimental workflow for evaluating a novel TKI.

While specific data on "this compound" is not publicly available, the framework outlined in this guide provides a comprehensive approach to understanding and evaluating the novelty of any new Bcr-Abl TKI. A truly innovative inhibitor will need to demonstrate significant advantages over the existing armamentarium, particularly in its ability to overcome a wide spectrum of resistance mutations, exhibit a favorable safety profile, and potentially target the leukemic stem cell population that drives disease persistence. The rigorous application of the described experimental protocols is essential to characterize the preclinical profile of a novel agent and determine its potential for clinical development.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]

- 3. BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Validate User [ashpublications.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Bcr-abl-IN-5 in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bcr-abl-IN-5 is a potent inhibitor of the Bcr-Abl kinase, including the wild-type (WT) enzyme and the clinically significant T315I mutant, which confers resistance to many first and second-generation tyrosine kinase inhibitors (TKIs). This document provides detailed protocols for utilizing this compound in various cell-based assays to assess its anti-proliferative and pro-apoptotic activity, as well as its impact on the Bcr-Abl signaling pathway. The provided methodologies are essential for researchers investigating novel therapeutic strategies for Chronic Myeloid Leukemia (CML) and other Bcr-Abl driven malignancies.

Mechanism of Action

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates a number of downstream signaling pathways, leading to uncontrolled cell proliferation and survival.[1][2] Key pathways activated by Bcr-Abl include the RAS/RAF/MEK/ERK pathway, which promotes cell proliferation, and the PI3K/AKT/mTOR and JAK/STAT pathways, which are crucial for cell survival and inhibition of apoptosis.[2][3] this compound exerts its therapeutic effect by directly inhibiting the kinase activity of Bcr-Abl, thereby blocking these downstream oncogenic signals.

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Compound | Target | Assay Type | IC₅₀ (µM) | Cell Line |

| This compound | Bcr-Abl (WT) | Kinase Assay | 0.014 | - |

| This compound | Bcr-Abl (T315I) | Kinase Assay | 0.45 | - |

| This compound | Cell Proliferation | Antiproliferative Assay | 6.5 | K562 |

Table 2: Comparative Antiproliferative Activity of Bcr-Abl Inhibitors (IC₅₀ in µM after 48h treatment)

| Inhibitor | K562 | KU812 | KCL22 |

| Imatinib | ~0.3 | ~0.3 | ~0.3 |

| Dasatinib | 0.001-0.01 | 0.001-0.01 | 0.001-0.01 |

| Ponatinib | 0.005-0.05 | ~0.005 | ~0.02 |

| GNF-5 | ~1.5 | ~1.0 | ~0.5 |

Data for comparative inhibitors is sourced from reference[4].

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative activity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Bcr-Abl positive cell lines (e.g., K562, KU812, KCL22)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of culture medium.[5]

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. It is recommended to start with a concentration range based on the known IC₅₀ value (e.g., for K562 cells, a range from 0.1 µM to 100 µM).

-

Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.[5]

-

Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Bcr-Abl positive cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate at an appropriate density and treat with this compound at concentrations around the IC₅₀ value for 24-48 hours.

-

Harvest the cells, including any floating cells, and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis of Bcr-Abl Downstream Signaling

This protocol is for assessing the effect of this compound on the phosphorylation of CrkL (Crk-like protein), a direct substrate of Bcr-Abl, as a marker of target engagement.

Materials:

-

Bcr-Abl positive cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-CrkL, anti-CrkL, and anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Protein electrophoresis and blotting equipment

Procedure:

-

Treat cells with this compound at various concentrations for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with the primary antibody against phospho-CrkL overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with antibodies for total CrkL and β-actin to ensure equal loading. A dose-dependent decrease in p-CrkL levels would indicate effective inhibition of Bcr-Abl kinase activity by this compound.[1]

Mandatory Visualization

Caption: Bcr-Abl signaling and the inhibitory action of this compound.

Caption: Workflow for evaluating this compound in cell-based assays.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. MTT assay [bio-protocol.org]

Application Notes and Protocols: Bcr-abl-IN-5 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bcr-abl-IN-5

This compound is an inhibitor of the Bcr-Abl kinase, a key driver in certain types of leukemia. With a molecular weight of 494.37 g/mol , this compound has shown inhibitory activity against both wild-type Bcr-Abl and the T315I mutant, which is resistant to some first-generation inhibitors. As with any small molecule inhibitor intended for in vitro and potentially in vivo studies, understanding its solubility and stability in common laboratory solvents like dimethyl sulfoxide (DMSO) is critical for ensuring accurate and reproducible experimental results.

Importance of Solubility and Stability in DMSO

Experimental Protocols

The following protocols provide a framework for determining the solubility and stability of this compound in DMSO. Researchers should adapt these protocols to their specific laboratory conditions and analytical capabilities.

Protocol 1: Determination of Maximum Solubility of this compound in DMSO

This protocol describes a method to determine the maximum concentration at which this compound can be dissolved in DMSO at room temperature.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Vortex mixer

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Calibrated analytical balance

-

Microcentrifuge tubes

Procedure:

-

Prepare a supersaturated solution of this compound in DMSO. Accurately weigh a known amount of this compound (e.g., 5 mg) into a microcentrifuge tube.

-

Add a small, precise volume of anhydrous DMSO (e.g., 100 µL) to the tube.

-

Vortex the mixture vigorously for 2-5 minutes to facilitate dissolution.

-

Allow the mixture to equilibrate at room temperature for at least 24 hours to ensure that the solution is fully saturated and any undissolved solid has precipitated.

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

-

Carefully collect a known volume of the supernatant (e.g., 10 µL) without disturbing the pellet.

-

Dilute the supernatant with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound. A standard curve of known concentrations of this compound should be prepared and run in parallel to accurately quantify the concentration in the sample.

-

Calculate the maximum solubility in mg/mL and mM based on the determined concentration and the molecular weight of this compound.

Protocol 2: Assessment of Short-Term Stability of this compound in DMSO at Room Temperature

This protocol evaluates the stability of this compound in a DMSO stock solution when left at room temperature over a 24-hour period.

Materials:

-

A freshly prepared, clear stock solution of this compound in DMSO (e.g., 10 mM)

-

HPLC system

-

Microcentrifuge tubes

Procedure:

-

Prepare a stock solution of this compound in DMSO at a concentration below its maximum solubility.

-

Immediately after preparation (T=0), take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as the baseline measurement.

-

Leave the remaining stock solution at room temperature (approximately 20-25°C).

-

Take aliquots of the stock solution at various time points (e.g., 2, 4, 8, and 24 hours).

-

At each time point, dilute the aliquot and analyze it by HPLC.

-

Compare the peak area of the this compound peak at each time point to the peak area at T=0. A significant decrease in the peak area or the appearance of new peaks indicates degradation.

-

Calculate the percentage of this compound remaining at each time point.

Protocol 3: Assessment of Long-Term Stability of this compound in DMSO at Different Temperatures

This protocol assesses the stability of this compound in DMSO over an extended period when stored at different temperatures.

Materials:

-

A freshly prepared stock solution of this compound in DMSO

-

HPLC system

-

Microcentrifuge tubes

-

Refrigerators/freezers set at 4°C, -20°C, and -80°C

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Take an initial aliquot for HPLC analysis (T=0).

-

Aliquot the remaining stock solution into multiple tubes to avoid repeated freeze-thaw cycles for the -20°C and -80°C samples.

-

Store the aliquots at 4°C, -20°C, and -80°C.

-

At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage temperature.

-

Allow the frozen samples to thaw completely at room temperature.

-

Analyze the samples by HPLC and compare the results to the T=0 sample to determine the extent of degradation.

Protocol 4: Freeze-Thaw Stability of this compound in DMSO

This protocol determines the stability of this compound in a DMSO stock solution after multiple freeze-thaw cycles.

Materials:

-

A freshly prepared stock solution of this compound in DMSO

-

HPLC system

-

Microcentrifuge tubes

-

-20°C or -80°C freezer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Take an initial aliquot for HPLC analysis (Cycle 0).

-

Subject the remaining stock solution to a series of freeze-thaw cycles. A single cycle consists of freezing the sample at -20°C or -80°C for at least 12 hours, followed by thawing at room temperature until it is completely liquid.

-

After 1, 3, 5, and 10 freeze-thaw cycles, take an aliquot for HPLC analysis.

-

Compare the HPLC results from each cycle to the initial (Cycle 0) sample to assess for degradation.

Data Presentation

The following tables should be used to record and summarize the data from the experimental protocols.

Table 1: Maximum Solubility of this compound in DMSO

| Parameter | Value |

| Weight of this compound (mg) | |

| Volume of DMSO (µL) | |

| Concentration in Supernatant (mM) | |

| Maximum Solubility (mg/mL) | |

| Maximum Solubility (mM) |

Table 2: Short-Term Stability of this compound in DMSO at Room Temperature

| Time Point (hours) | Peak Area of this compound | % Remaining | Observations (e.g., new peaks) |

| 0 | 100% | ||

| 2 | |||

| 4 | |||

| 8 | |||

| 24 |

Table 3: Long-Term Stability of this compound in DMSO

| Storage Temperature | Time Point | Peak Area of this compound | % Remaining |

| 4°C | 1 week | ||

| 1 month | |||

| 3 months | |||

| 6 months | |||

| -20°C | 1 week | ||

| 1 month | |||

| 3 months | |||

| 6 months | |||

| -80°C | 1 week | ||

| 1 month | |||

| 3 months | |||

| 6 months |

Table 4: Freeze-Thaw Stability of this compound in DMSO

| Freeze-Thaw Cycle | Peak Area of this compound | % Remaining |

| 0 | 100% | |

| 1 | ||

| 3 | ||

| 5 | ||

| 10 |

Visualization of Workflows

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for determining the maximum solubility of this compound in DMSO.

Caption: General workflow for assessing the stability of this compound in DMSO.

General Recommendations for Preparation and Storage of this compound Stock Solutions

-

Solvent Quality: Always use anhydrous, high-purity DMSO to prepare stock solutions. Water content in DMSO can affect the solubility and stability of some compounds.

-

Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM), provided it is below the determined maximum solubility. This allows for smaller volumes of DMSO to be added to aqueous experimental media, minimizing solvent effects.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes in tightly sealed vials.

-

Storage Temperature: Based on the results of the long-term stability studies, store the aliquots at the optimal temperature. For many kinase inhibitors, storage at -80°C is recommended for long-term preservation.

-

Protection from Light: If the compound is light-sensitive, store the aliquots in amber vials or wrap them in foil.

-

Inert Atmosphere: For compounds that may be sensitive to oxidation, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vials.

-

Documentation: Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent. Maintain a detailed record of the stock solution preparation and stability testing results.

Application Notes and Protocols for Bcr-Abl-IN-5 in the Study of Drug-Resistant Bcr-Abl Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of drug resistance, primarily driven by mutations in the Bcr-Abl kinase domain, presents a significant challenge in the treatment of Chronic Myeloid Leukemia (CML). Bcr-Abl-IN-5 is a potent inhibitor of the wild-type Bcr-Abl kinase and importantly, demonstrates activity against the notoriously resistant T315I "gatekeeper" mutation. These application notes provide a comprehensive overview of this compound, including its inhibitory activity, and detailed protocols for its evaluation in a research setting.

Mechanism of Action and Activity

This compound is a small molecule inhibitor that targets the kinase activity of the Bcr-Abl oncoprotein. By binding to the kinase domain, it blocks the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive CML.

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified against wild-type Bcr-Abl and the T315I mutant. Furthermore, its anti-proliferative effect has been assessed in the K562 human CML cell line, which expresses wild-type Bcr-Abl.

| Target | Assay Type | IC50 (µM) | Cell Line |

| Bcr-Abl (Wild-Type) | Kinase Assay | 0.014[1] | - |

| Bcr-Abl (T315I Mutant) | Kinase Assay | 0.45[1] | - |

| Cellular Proliferation | Proliferation Assay | 6.5[1] | K562 |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound are provided below.

Bcr-Abl Kinase Activity Assay

This protocol outlines the procedure to determine the in vitro inhibitory activity of this compound against wild-type or mutant Bcr-Abl kinase.

Materials:

-

Recombinant wild-type or mutant Bcr-Abl enzyme

-

This compound

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP

-

Substrate (e.g., Abltide peptide)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO) control.

-

Add 2 µL of recombinant Bcr-Abl enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mix to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the anti-proliferative effects of this compound on leukemia cell lines expressing different Bcr-Abl mutations.

Materials:

-

Leukemia cell lines (e.g., K562 for wild-type, Ba/F3 cells engineered to express specific Bcr-Abl mutations)

-

This compound

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.

-

Add 15 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Western Blotting for Bcr-Abl Signaling

This protocol is used to analyze the effect of this compound on the phosphorylation of Bcr-Abl and its downstream signaling proteins.

Materials:

-

Leukemia cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Bcr-Abl (Tyr177), anti-Bcr-Abl, anti-phospho-STAT5, anti-STAT5, anti-phospho-CrkL, anti-CrkL, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).

-

Lyse the cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

Visualizations

Bcr-Abl Signaling Pathway

Caption: Bcr-Abl signaling pathways and the inhibitory action of this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the preclinical evaluation of this compound.

Logical Relationship of this compound Action

Caption: Logical flow of this compound's action on drug-resistant Bcr-Abl.

References

Application Notes and Protocols for Assessing Apoptosis in K562 Cells Induced by Bcr-abl-IN-5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative disorder characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase. The Bcr-Abl oncoprotein drives the proliferation of leukemia cells and confers resistance to apoptosis, primarily through the activation of downstream signaling pathways such as RAS/MAPK, PI3K/AKT, and JAK/STAT.[1][2] The K562 cell line, derived from a CML patient in blast crisis, is positive for the BCR-ABL1 fusion gene and serves as a fundamental in vitro model for studying CML and evaluating the efficacy of Bcr-Abl inhibitors.

Bcr-abl-IN-5 is a potent inhibitor of the Bcr-Abl kinase. It has been shown to inhibit the wild-type Bcr-Abl kinase with an IC50 of 0.014 µM and the T315I mutant with an IC50 of 0.45 µM. In the K562 human leukemia cell line, this compound inhibits cell proliferation with an IC50 of 6.5 µM after 72 hours of treatment.[3] These application notes provide detailed protocols for inducing and quantifying apoptosis in K562 cells upon treatment with this compound. The described methods include Annexin V/Propidium Iodide (PI) staining for the detection of early and late apoptosis, a Caspase-3/7 activity assay for the measurement of executioner caspase activity, and Western blotting for the detection of PARP cleavage, a hallmark of apoptosis.

Bcr-Abl Signaling Pathway and Inhibition

The constitutively active Bcr-Abl kinase autophosphorylates and subsequently phosphorylates a multitude of downstream substrates, leading to the activation of pathways that promote cell proliferation and inhibit apoptosis. Key anti-apoptotic effects are mediated by the upregulation of proteins like Bcl-xL.[4] Inhibition of the Bcr-Abl kinase activity with a specific inhibitor like this compound is expected to block these downstream signals, leading to the induction of apoptosis.

Caption: Bcr-Abl Signaling Pathway and Inhibition by this compound.

Experimental Protocols

K562 Cell Culture and Treatment with this compound

Materials:

-

K562 cells (ATCC® CCL-243™)

-

RPMI-1640 Medium (with L-glutamine)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

-

This compound (dissolved in DMSO to a stock concentration of 10 mM)

-

DMSO (vehicle control)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypan Blue solution

-

Hemocytometer or automated cell counter

Protocol:

-

Cell Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Maintain the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Cell Seeding: For apoptosis assays, seed K562 cells in appropriate culture plates (e.g., 6-well plates for Western blotting and flow cytometry, 96-well plates for caspase activity assays) at a density of 2 x 10^5 cells/mL.

-

Treatment:

-

Prepare serial dilutions of this compound in culture medium from the 10 mM stock solution. A suggested starting concentration range for a dose-response experiment is 1 µM, 5 µM, 10 µM, 25 µM, and 50 µM.

-

Treat the cells with the desired concentrations of this compound.

-

Include a vehicle control by treating cells with the same final concentration of DMSO used in the highest this compound treatment.

-

Incubate the cells for a predetermined time. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal incubation period for apoptosis induction.

-

Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to Propidium Iodide (PI).

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Protocol:

-

Cell Harvesting: Following treatment with this compound, collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Staining:

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to each 100 µL of cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

-

| Cell Population | Annexin V-FITC | Propidium Iodide (PI) |

| Viable | Negative | Negative |

| Early Apoptotic | Positive | Negative |

| Late Apoptotic/Necrotic | Positive | Positive |

| Necrotic | Negative | Positive |

Caspase-3/7 Activity Assay

This assay measures the activity of the executioner caspases, caspase-3 and caspase-7, which are key mediators of apoptosis.

Materials:

-

Caspase-Glo® 3/7 Assay Kit (or equivalent)

-

White-walled 96-well plates suitable for luminescence measurements

-

Luminometer

Protocol:

-

Cell Seeding and Treatment: Seed K562 cells in a white-walled 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of medium and treat with this compound as described above. Include a vehicle control and a positive control (e.g., staurosporine).

-

Assay Procedure:

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix the contents of the wells by gentle shaking for 30 seconds.

-

Incubate the plate at room temperature for 1 to 3 hours, protected from light.

-

-

Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.

Western Blot for PARP Cleavage

Cleavage of Poly (ADP-ribose) polymerase (PARP) by activated caspases is a hallmark of apoptosis. The full-length 116 kDa PARP protein is cleaved into an 89 kDa fragment.

Materials:

-

RIPA Lysis Buffer

-

Protease and Phosphatase Inhibitor Cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-PARP, Rabbit anti-cleaved PARP (Asp214), and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Cell Lysis: After treatment, harvest the cells and wash with cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (anti-PARP or anti-cleaved PARP) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Probe for a loading control to ensure equal protein loading.

-

Experimental Workflow

Caption: Workflow for Apoptosis Assay in K562 Cells.

Data Presentation

The following tables provide a template for summarizing quantitative data from the apoptosis assays.

Table 1: Effect of this compound on K562 Cell Viability (Example Data)

| Concentration of this compound (µM) | Incubation Time (hours) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| 0 (Vehicle) | 48 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| 5 | 48 | 70.1 ± 3.5 | 15.8 ± 1.2 | 14.1 ± 2.0 |

| 10 | 48 | 45.6 ± 4.2 | 30.2 ± 2.5 | 24.2 ± 1.8 |

| 25 | 48 | 20.3 ± 2.8 | 45.7 ± 3.1 | 34.0 ± 2.5 |

Table 2: Caspase-3/7 Activity in K562 Cells Treated with this compound (Example Data)

| Concentration of this compound (µM) | Incubation Time (hours) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |

| 0 (Vehicle) | 24 | 15,234 ± 850 | 1.0 |

| 5 | 24 | 45,702 ± 2,100 | 3.0 |

| 10 | 24 | 91,404 ± 4,500 | 6.0 |

| 25 | 24 | 152,340 ± 7,800 | 10.0 |

Table 3: Densitometric Analysis of PARP Cleavage in K562 Cells (Example Data)

| Concentration of this compound (µM) | Incubation Time (hours) | Ratio of Cleaved PARP (89 kDa) to Full-Length PARP (116 kDa) |

| 0 (Vehicle) | 48 | 0.05 ± 0.01 |

| 5 | 48 | 0.45 ± 0.05 |

| 10 | 48 | 0.85 ± 0.08 |

| 25 | 48 | 1.50 ± 0.12 |

Note: The data presented in the tables are for illustrative purposes only and will need to be generated through experimentation.

Conclusion

These protocols provide a comprehensive framework for investigating the pro-apoptotic effects of this compound on K562 CML cells. By employing a multi-parametric approach, researchers can robustly characterize the induction of apoptosis and elucidate the mechanism of action of this and other Bcr-Abl inhibitors. Accurate and reproducible data generated using these methods will be invaluable for the preclinical evaluation of novel therapeutic agents for CML.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | BCR-ABL Independent Mechanisms of Resistance in Chronic Myeloid Leukemia [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Bcr-abl-IN-5 in Combination with Other CML Drugs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding the constitutively active Bcr-Abl tyrosine kinase.[1][2] This aberrant kinase drives the uncontrolled proliferation of granulocytes and is a critical therapeutic target in CML.[2][3][4]

The advent of Bcr-Abl tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of CML, transforming it from a fatal disease into a manageable chronic condition for many patients.[2][5] First-generation TKIs, such as imatinib, and subsequent second and third-generation inhibitors, including dasatinib, nilotinib, bosutinib, and ponatinib, have significantly improved patient outcomes.[5] More recently, asciminib, a first-in-class STAMP (Specifically Targeting the ABL Myristoyl Pocket) inhibitor, offers a different mechanism of action.[6][7]

Despite these advances, challenges such as drug resistance, intolerance, and the persistence of leukemic stem cells remain.[5][8] Combination therapies are a promising strategy to overcome these hurdles, enhance therapeutic efficacy, and potentially achieve treatment-free remission.[8][9]

This document provides detailed application notes and protocols for the preclinical evaluation of Bcr-abl-IN-5 , a novel investigational Bcr-Abl tyrosine kinase inhibitor, when used in combination with other established CML drugs. These guidelines are intended for researchers and scientists in the field of oncology and drug development.

Mechanism of Action of Bcr-Abl and its Inhibitors

The Bcr-Abl oncoprotein possesses constitutively active tyrosine kinase activity, leading to the activation of multiple downstream signaling pathways that control cell proliferation, survival, and adhesion.[3][4][10] Key pathways activated by Bcr-Abl include the Ras/MAPK pathway, the PI3K/Akt/mTOR pathway, and the JAK/STAT pathway.[1][10][11][12]

TKIs function by competitively binding to the ATP-binding site of the Abl kinase domain, thereby inhibiting its kinase activity and blocking downstream signaling.[4] Asciminib, in contrast, binds to the myristoyl pocket of the Abl kinase, inducing a conformational change that locks the kinase in an inactive state.[6][7] This allosteric mechanism of action makes it effective against some TKI-resistant mutations.[6][7]

Bcr-Abl Signaling Pathway

Caption: The Bcr-Abl signaling pathway and its downstream effects.

Rationale for Combination Therapy

Combining this compound with other CML drugs can be advantageous for several reasons:

-

Overcoming Drug Resistance: Point mutations in the Bcr-Abl kinase domain are a common mechanism of resistance to TKIs.[13][14] Combining drugs with different binding sites or mechanisms of action, such as an ATP-competitive inhibitor with an allosteric inhibitor like asciminib, can be effective against certain resistant mutations.[6][7][15]

-

Synergistic Effects: Two drugs may act synergistically to produce a greater therapeutic effect at lower concentrations than either drug alone, potentially reducing off-target toxicities.

-

Targeting Leukemic Stem Cells: CML stem cells are often quiescent and less dependent on Bcr-Abl signaling, contributing to their persistence despite TKI therapy.[5][8] Combining a TKI with an agent that targets stem cell survival pathways may lead to deeper and more durable responses.

-

Preventing the Emergence of Resistance: The use of combination therapy from the outset may prevent or delay the emergence of resistant clones.

Logical Workflow for Combination Therapy to Overcome Resistance

Caption: Logic of using combination therapy to overcome drug resistance.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound in combination with other CML drugs.

Experimental Workflow

Caption: Preclinical experimental workflow for evaluating a novel CML drug.

Protocol 1: In Vitro Bcr-Abl Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the Bcr-Abl kinase.

Materials:

-

Recombinant Bcr-Abl enzyme

-

Kinase buffer

-

ATP

-

Biotinylated peptide substrate

-

This compound and control inhibitors (e.g., imatinib)

-

HTRF (Homogeneous Time-Resolved Fluorescence) or other kinase assay kit

-

Microplate reader

Methodology:

-

Prepare serial dilutions of this compound and control inhibitors in DMSO.

-

In a 384-well plate, add the kinase buffer, recombinant Bcr-Abl enzyme, and the inhibitor at various concentrations.

-

Incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.

-

Incubate for 1 hour at room temperature.

-

Stop the reaction and add the detection reagents as per the manufacturer's instructions.

-

Incubate for 1 hour at room temperature.

-

Read the plate on a microplate reader.

-

Calculate the percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assay

Objective: To assess the effect of this compound, alone and in combination, on the viability of CML cells.

Materials:

-

CML cell lines (e.g., K562, Ba/F3 p210)

-

RPMI-1640 medium with 10% FBS

-

This compound, imatinib, dasatinib, nilotinib, asciminib

-

96-well plates

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Microplate reader

Methodology:

-

Seed CML cells in 96-well plates at a density of 5,000-10,000 cells/well.

-

Prepare a dose-response matrix of this compound and another TKI (e.g., imatinib).

-

Treat the cells with single agents and combinations at various concentrations. Include a vehicle control (DMSO).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Add MTT reagent and incubate for 4 hours, then solubilize formazan crystals. Alternatively, use the CellTiter-Glo® assay according to the manufacturer's protocol.

-

Measure absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Analyze the combination data using the Chou-Talalay method to determine if the interaction is synergistic, additive, or antagonistic.

Protocol 3: Apoptosis Assay by Flow Cytometry

Objective: To quantify the induction of apoptosis in CML cells following treatment.

Materials:

-

CML cell lines

-

This compound and combination drugs

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Methodology:

-

Seed CML cells in 6-well plates.

-

Treat cells with this compound, a combination drug, or vehicle control at predetermined concentrations (e.g., based on IC50 values from the viability assay).

-

Incubate for 24-48 hours.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 4: Western Blot Analysis

Objective: To assess the inhibition of Bcr-Abl kinase activity and downstream signaling.

Materials:

-

CML cell lines

-

This compound and combination drugs

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-Bcr-Abl (pY245), anti-Bcr-Abl, anti-phospho-CrkL, anti-CrkL, anti-phospho-STAT5, anti-STAT5, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL Western Blotting Substrate

-

Chemiluminescence imaging system

Methodology:

-

Treat CML cells with the drugs for 2-4 hours.

-

Lyse the cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates and separate by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-